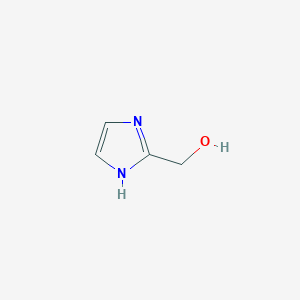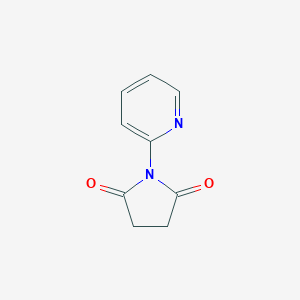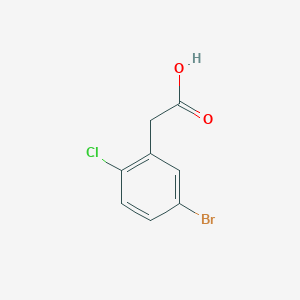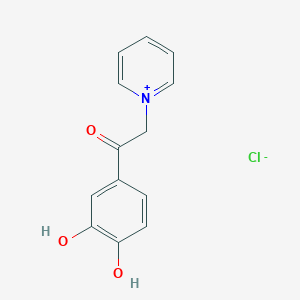
1,3-Dimethylthymine
Descripción general
Descripción
1,3-Dimethylthymine is a chemical compound with the molecular formula C7H10N2O2 . It has an average mass of 154.167 Da and a monoisotopic mass of 154.074234 Da .
Synthesis Analysis
1,3-Dimethylthymine can be prepared in a single-step reaction by heating a mixture of N-methylpropionamide and the Bredereck-Simchen reagent [tert-butyloxy-bis (dimethylamino) methane] . Another synthesis route involves the use of Methyl bromide and Thymine .Molecular Structure Analysis
The molecular structure of 1,3-Dimethylthymine includes 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 0 freely rotating bonds . It has a topological polar surface area of 41 Ų .Chemical Reactions Analysis
The [2 + 2] photochemical additions of 1,3-dimethylthymine (DMT) with benzophenone and its 4,4‘-substituted derivatives (BPs), difluoro, di- tert -butyl, and dimethoxy benzophenones, have been investigated at a temperature range from −40 to 70 °C .Physical And Chemical Properties Analysis
1,3-Dimethylthymine has a density of 1.2±0.1 g/cm³, a boiling point of 222.1±23.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 45.9±3.0 kJ/mol and a flash point of 87.8±15.0 °C .Aplicaciones Científicas De Investigación
Photosensitization in Monomerization
The monomerization of cis-cisoid cyclobutane dimer of 1,3-dimethylthymine is photosensitized by riboflavin tetraacetate with quantum yields of larger than unity in Ar-purged solution in the presence of perchloric acid . This process is significant in the study of photochemical reactions and can be applied in various fields such as photodynamic therapy and solar energy conversion .
Paternò–Büchi Reaction
The Paternò–Büchi reaction of 1,3-dimethylthymine with benzophenone and some 4,4’-disubstituted derivatives gives rise to two regioisomeric oxetanes . This reaction is a photochemical [2 + 2] cycloaddition of a carbonyl compound with an olefin, which has been extensively studied . The regioselectivity and the photochemical efficiency of this reaction have been investigated, providing valuable insights into the reaction mechanisms .
3. Synthesis of Various 1,3-Dienals or 1,3-Dienones 1,3-Dimethylthymine can be used in the synthesis of various 1,3-dienals or 1,3-dienones . This strategy features metal-free, additive-free, broad functional group tolerance, and readily accessible starting materials . It is applicable in both intramolecular and intermolecular protocols .
Mecanismo De Acción
Target of Action
1,3-Dimethylthymine is a derivative of thymine, a nucleobase found in DNA. The primary targets of 1,3-Dimethylthymine are likely to be similar to those of thymine, which include DNA polymerases and other enzymes involved in DNA replication and repair . .
Mode of Action
The mode of action of 1,3-Dimethylthymine is not well-studied. As a thymine derivative, it may interact with its targets in a similar manner to thymine, participating in hydrogen bonding with adenine during DNA replication. The additional methyl groups could potentially alter its interactions with enzymes and other biomolecules .
Biochemical Pathways
The specific biochemical pathways affected by 1,3-Dimethylthymine are not well-documented. Given its structural similarity to thymine, it may be involved in pathways related to DNA replication and repair. The impact of the additional methyl groups on these pathways is unclear .
Pharmacokinetics
Information on the pharmacokinetics of 1,3-Dimethylthymine is limited. The compound’s lipophilicity, as indicated by its Log Kow value of 0.10 , could influence its absorption and distribution .
Result of Action
The molecular and cellular effects of 1,3-Dimethylthymine’s action are not well-understood. Its structural similarity to thymine suggests it may incorporate into DNA and potentially cause mutations or other alterations in DNA structure. Specific studies on these effects are lacking .
Action Environment
The action of 1,3-Dimethylthymine could be influenced by various environmental factors. For instance, its stability and efficacy could be affected by pH, temperature, and the presence of other biomolecules. Additionally, its interaction with carbon radicals has been investigated , suggesting that it may participate in redox reactions and potentially have antioxidant properties .
Safety and Hazards
In case of accidental exposure, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Direcciones Futuras
Research on 1,3-Dimethylthymine is ongoing, with potential applications in the field of anti-HIV drug discovery and development . The compound’s structural similarity to amphetamine and other alkylamine stimulants suggests potential for therapeutic use, although more research is needed to fully understand its mechanism of action and potential risks .
Propiedades
IUPAC Name |
1,3,5-trimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-4-8(2)7(11)9(3)6(5)10/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWQEVXICGSHEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N(C1=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196014 | |
| Record name | N,N-Dimethylthymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethylthymine | |
CAS RN |
4401-71-2 | |
| Record name | N,N-Dimethylthymine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004401712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylthymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,3-Dimethylthymine?
A1: The molecular formula of 1,3-Dimethylthymine is C7H10N2O2, and its molecular weight is 154.17 g/mol.
Q2: Is there any spectroscopic data available for 1,3-Dimethylthymine?
A2: While the provided research papers don't offer comprehensive spectroscopic data, they utilize techniques like UV-absorption, fluorescence, NMR, and electron spin resonance (ESR) spectroscopy to study DMT's reactions and products. [, , , ]
Q3: How does 1,3-Dimethylthymine react with hydroxyl radicals?
A3: Research indicates that hydroxyl radicals primarily attack the C(6) position of the 1,3-Dimethylthymine molecule. This contrasts with thymine, where attack is favored at the C(5) position. []
Q4: Can 1,3-Dimethylthymine undergo photochemical reactions with other molecules?
A4: Yes, DMT participates in [2+2] photocycloadditions with compounds like benzophenone and its derivatives (Paternò-Büchi reaction). These reactions generate regioisomeric oxetanes, with the regioselectivity influenced by substituents on the benzophenone molecule and temperature. [, , , ]
Q5: How does temperature affect the regioselectivity of the Paternò-Büchi reaction with 1,3-Dimethylthymine?
A5: Studies reveal a significant temperature dependence on the regioselectivity. As temperature increases, the yield of one regioisomer decreases while the other increases. This suggests a change in the selectivity-determining step, potentially involving triplet 1,4-diradicals as intermediates. []
Q6: Does 1,3-Dimethylthymine react differently with SO4•– compared to other pyrimidine bases?
A6: Yes, unlike other pyrimidines like uracil, DMT reacts with sulfate radical anions (SO4•–) to primarily form C(6)-OH adduct radicals. Additionally, DMT does not form phosphate adduct radicals with SO4•– and phosphate mixtures or peroxodiphosphate. []
Q7: Can 1,3-Dimethylthymine undergo free radical alkylation?
A7: Yes, reactions with benzoyl peroxide in various solvents like cyclohexane, ethyl acetate, and acetonitrile can lead to free radical alkylation at the C(5) position. [, ]
Q8: How does the presence of sodium peroxodisulfate affect 1,3-Dimethylthymine?
A8: Heating DMT in the presence of sodium peroxodisulfate leads to oxidation, yielding 5-hydroxy-1,3-dimethyluracil as the primary product. []
Q9: Have computational methods been used to study 1,3-Dimethylthymine?
A9: Yes, computational studies, including CASSCF/CASPT2 calculations, have been employed to understand the mechanism of photoinduced cycloreversion of DMT-containing oxetanes. These studies provide insights into the energy barriers and intermediates involved in the reaction pathway. []
Q10: Does 1,3-Dimethylthymine play a role in DNA damage and repair?
A10: While not naturally present in DNA, DMT serves as a model compound to study thymine reactivity and DNA damage. Its reactions with radicals and photochemical processes help understand the potential pathways of DNA damage and repair mechanisms. [, , , , , ]
Q11: Can 1,3-Dimethylthymine be used to study the (6-4) photoproduct photolyase enzyme?
A11: DMT has been used to create model compounds for the oxetane intermediate in (6-4) photoproduct DNA lesion repair. These models help investigate the photorepair mechanism, particularly the role of electron transfer and cycloreversion in restoring the original bases. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



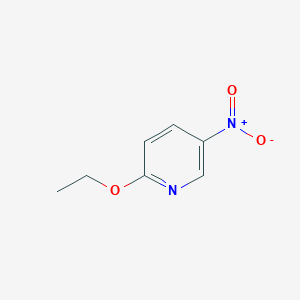


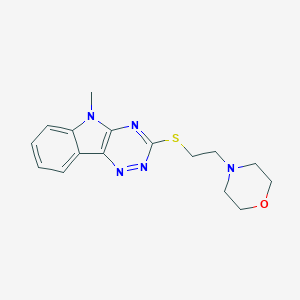
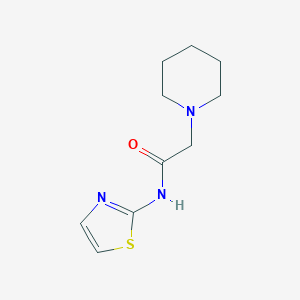
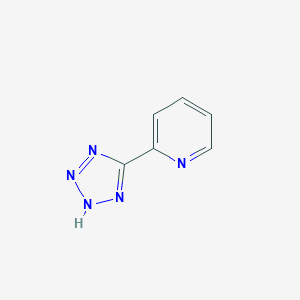
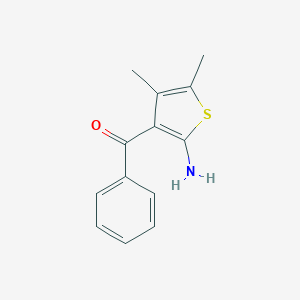
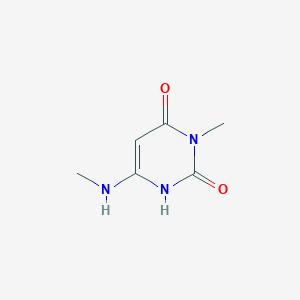
![3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B183325.png)
